molecular formula C16H14N2O B7784553 5-(naphthalen-2-yloxy)benzene-1,3-diamine CAS No. 883291-49-4

5-(naphthalen-2-yloxy)benzene-1,3-diamine

Cat. No.: B7784553
CAS No.: 883291-49-4
M. Wt: 250.29 g/mol
InChI Key: ZGWQLHLHIXQPBA-UHFFFAOYSA-N
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Description

5-(naphthalen-2-yloxy)benzene-1,3-diamine is an organic compound with the molecular formula C16H14N2O. This compound is characterized by the presence of a naphthyloxy group attached to a benzene ring, which also contains two amine groups at the 1 and 3 positions. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(naphthalen-2-yloxy)benzene-1,3-diamine typically involves the coupling of 2-naphthol with 1,3-diaminobenzene. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction. This reaction is performed under mild conditions and is known for its functional group tolerance .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process requires careful control of reaction conditions, including temperature, solvent, and the use of appropriate catalysts to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-(naphthalen-2-yloxy)benzene-1,3-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amine groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

5-(naphthalen-2-yloxy)benzene-1,3-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(naphthalen-2-yloxy)benzene-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Naphthalen-2-yloxy)benzene-1,3-diamine
  • 2-Naphthoxy-1,3-diaminobenzene

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Biological Activity

5-(Naphthalen-2-yloxy)benzene-1,3-diamine is a synthetic organic compound that has garnered attention in scientific research due to its potential biological activities. The compound features a naphthalene moiety linked to a benzene-1,3-diamine structure, which may influence its interaction with biological targets. This article explores the compound's synthesis, biological activity, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the coupling of 2-naphthol with 1,3-diaminobenzene. A common method for this reaction is the Suzuki–Miyaura coupling , a palladium-catalyzed cross-coupling reaction known for its efficiency and functional group tolerance. The reaction conditions are mild, allowing for high yields and purity in the final product .

Biological Activity

This compound has been investigated for several biological activities:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of naphthalene have shown effectiveness against various bacterial strains. Preliminary studies suggest that this compound may possess similar antimicrobial effects due to its structural characteristics .

Anticancer Properties

The compound is also being explored for its potential anticancer activity. Naphthalene derivatives have been known to inhibit cancer cell proliferation in vitro. Studies have indicated that such compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or interfere with cellular signaling pathways, leading to various biological effects. This interaction is likely facilitated by hydrogen bonding and hydrophobic interactions due to the presence of naphthalene and aromatic amine groups .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial Evaluation Investigated the antimicrobial efficacy against Gram-positive and Gram-negative bacteriaShowed significant inhibition against tested strains
Anticancer Screening Evaluated the cytotoxic effects on cancer cell linesInduced apoptosis in several cancer types; modulation of cell cycle was observed
Mechanistic Insights Explored the binding affinity to specific enzymesDemonstrated potential as an enzyme inhibitor affecting metabolic pathways

Properties

IUPAC Name

5-naphthalen-2-yloxybenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c17-13-8-14(18)10-16(9-13)19-15-6-5-11-3-1-2-4-12(11)7-15/h1-10H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWQLHLHIXQPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=CC(=CC(=C3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401273684
Record name 5-(2-Naphthalenyloxy)-1,3-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883291-49-4
Record name 5-(2-Naphthalenyloxy)-1,3-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883291-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Naphthalenyloxy)-1,3-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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